1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene
Description
IUPAC Nomenclature and Systematic Identification
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene is systematically named according to IUPAC nomenclature rules, which prioritize substituent numbering to achieve the lowest possible locants. The parent structure is benzene, with substituents identified as follows:
- Bromine (Br) at position 1
- Chloromethyl (-CH₂Cl) at position 2
- Ethoxy (-OCH₂CH₃) groups at positions 4 and 5
The substituents are arranged in alphabetical order (bromo, chloromethyl, diethoxy), and the numbering minimizes the sum of locants. The molecular formula C₁₁H₁₄BrClO₂ and molecular weight 293.59 g/mol confirm its composition.
Molecular Architecture: Substituent Positioning and Steric Effects
The compound’s structure features a benzene ring substituted with halogens and ether groups, creating a complex interplay of electronic and steric interactions. Key structural elements include:
| Substituent | Position | Electronic/steric role |
|---|---|---|
| Bromine (Br) | C1 | Electron-withdrawing, ortho-directing |
| Chloromethyl (-CH₂Cl) | C2 | Electrophilic center, steric hindrance |
| Ethoxy (-OCH₂CH₃) | C4, C5 | Electron-donating, para-directing |
The ethoxy groups at C4 and C5 are para to each other, introducing symmetry while maintaining spatial separation from the halogenated substituents. This arrangement minimizes steric clashes but creates potential for intramolecular interactions between the chloromethyl group and ethoxy oxygen atoms. The chloromethyl group at C2 occupies an ortho position relative to bromine, contributing to steric strain due to the proximity of bulky halogens.
Comparative Analysis with Related Diethoxybenzene Derivatives
The compound’s reactivity and stability are influenced by its substituents compared to simpler diethoxybenzene derivatives.
| Compound | CAS Number | Molecular Formula | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| This compound | 851116-19-3 | C₁₁H₁₄BrClO₂ | Br, -CH₂Cl, -OCH₂CH₃ (C4/C5) | High electrophilicity |
| 1,2-Diethoxybenzene | 2050-46-6 | C₁₀H₁₄O₂ | -OCH₂CH₃ (C1/C2) | Low electrophilicity |
| 1,4-Diethoxybenzene | 122-95-2 | C₁₀H₁₄O₂ | -OCH₂CH₃ (C1/C4) | Moderate electrophilicity |
| 3-Bromo-4,5-diethoxybenzaldehyde | 90109-64-1 | C₁₁H₁₃BrO₃ | Br, -CHO, -OCH₂CH₃ (C4/C5) | Aldehyde reactivity dominance |
Key distinctions :
- Electrophilicity : The presence of bromine and chloromethyl groups enhances susceptibility to nucleophilic substitution compared to non-halogenated diethoxybenzenes.
- Steric Environment : Ortho-substituted bromine and chloromethyl groups create a congested environment, unlike para-substituted diethoxybenzenes.
- Functional Group Diversity : Aldehyde derivatives (e.g., 3-bromo-4,5-diethoxybenzaldehyde) exhibit distinct reactivity due to the carbonyl group.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound is unavailable, insights may be inferred from analogous structures. For example:
- Disordered Halogen Sites : In related compounds (e.g., 1-bromo-4-chloro-2,5-dimethoxybenzene), bromine and chlorine often occupy disordered positions due to crystallographic inversion centers, suggesting similar behavior in this compound.
- Planar Ethoxy Groups : Methoxy groups in substituted benzenes typically adopt coplanar conformations with the aromatic ring, as seen in 1-(bromomethyl)-3,5-dimethoxybenzene.
Hypothetical Conformational Analysis :
| Parameter | Expected Value (Based on Analogues) | Significance |
|---|---|---|
| Dihedral Angle (Ethoxy-Ring) | ~8–10° | Minimal deviation from planarity |
| C1–Br Bond Length | ~1.90 Å | Typical for sp²-hybridized bromine |
| C2–Cl Bond Length | ~1.77 Å | Consistent with chloromethyl substituents |
These projections align with observed trends in halogenated aromatic compounds, where steric effects from ortho substituents dominate conformational preferences.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4,5-diethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGGFRVYUNUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CCl)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-4,5-diethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced products like cyclohexane derivatives.
Scientific Research Applications
Scientific Research Applications
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene serves as an important intermediate in various research areas:
Organic Synthesis
- Role as an Intermediate: This compound is utilized in the synthesis of complex organic molecules and polymers. It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by nucleophiles such as amines or thiols .
Biological Applications
- Pharmaceutical Development: The compound is investigated for its potential in drug design, particularly in creating halogenated drug candidates. Its structure allows for modifications that can enhance biological activity .
- Bioactive Compounds: Research indicates that derivatives of this compound may exhibit antimicrobial properties, making it relevant in the development of new pharmaceuticals.
Industrial Uses
- Production of Specialty Chemicals: It is used in the manufacture of specialty chemicals with tailored properties for various industrial applications .
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as a precursor in synthesizing bioactive compounds. The resulting derivatives showed enhanced activity against specific bacterial strains, highlighting its potential in pharmaceutical applications .
Case Study 2: Mechanistic Studies
Research on the mechanism of action revealed that the compound interacts with biological targets through halogen bonding and metabolic transformations of the ethoxy groups. This interaction is crucial for its effectiveness as a pharmaceutical intermediate .
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy groups can undergo metabolic transformations, leading to the formation of active metabolites. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight differences in substituents, reactivity, and applications between 1-bromo-2-(chloromethyl)-4,5-diethoxybenzene and its analogs:
Table 1: Structural and Functional Comparison
Halogen Type (Br vs. Cl)
- Bromine : Enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine. Brominated analogs are preferred in cross-coupling reactions due to stronger C-Br bond stability .
- Chloromethyl vs. Bromomethyl : The chloromethyl group (ClCH₂) is less reactive in nucleophilic substitutions than bromomethyl (BrCH₂) but offers cost advantages in synthesis. Bromomethyl derivatives are more prone to radical-initiated reactions .
Alkoxy Groups (Ethoxy vs. Methoxy)
- Ethoxy (OEt) : Longer alkyl chains increase lipophilicity and solubility in organic solvents compared to methoxy (OMe). Ethoxy-substituted compounds may exhibit delayed metabolic degradation in biological systems.
- Methoxy (OMe) : Smaller size allows tighter crystal packing, as seen in 1-bromo-4-chloro-2,5-dimethoxybenzene, which forms planar structures with minimal steric hindrance .
Functional Group Diversity
Toxicity and Environmental Impact
- Chlorinated Derivatives : Chlorination (e.g., 1-bromo-4-chloro-2,5-dimethoxybenzene) is associated with increased toxicity, as seen in polychlorinated biphenyls (PCBs) . However, ethoxy groups may mitigate toxicity by enhancing biodegradability .
Biological Activity
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene is an aromatic compound notable for its unique structural features, including bromine and chloromethyl substituents, along with diethoxy groups. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Structural Characteristics
- Molecular Formula : C₉H₁₀BrClO₂
- Molecular Weight : 251.5 g/mol
- Melting Point : 69-71 °C
The compound features a benzene ring substituted with:
- A bromine atom at position 1
- A chloromethyl group (-CH₂Cl) at position 2
- Two ethoxy groups (-OCH₂CH₃) at positions 4 and 5
Reactivity and Synthesis
The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the bromine atom can participate in cross-coupling reactions. Synthesis typically involves bromination followed by chloromethylation of diethoxybenzyl derivatives .
Antitumor Potential
Research indicates that compounds similar to this compound may exhibit antitumor activities. For instance, studies have explored its use as a precursor in synthesizing novel antitumor agents. However, specific biological activity data for this compound remains limited, necessitating further investigation .
The biological activity of halogenated compounds often involves interaction with cellular pathways that regulate proliferation and apoptosis. The chloromethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA .
Toxicological Considerations
Despite potential therapeutic benefits, halogenated compounds can also pose risks due to their persistence and potential toxicity. Studies on similar compounds have indicated that they may affect biological systems adversely through bioaccumulation .
Case Study 1: Anticancer Activity Screening
In a screening study for novel anticancer agents, derivatives of halogenated methoxybenzenes were evaluated for their ability to inhibit cancer cell proliferation. While specific results for this compound were not detailed, related compounds showed significant inhibitory effects on various cancer cell lines .
Case Study 2: Environmental Impact
Research assessing the environmental impact of halogenated compounds highlighted concerns regarding their persistence in ecosystems and potential bioaccumulation. Such studies suggest that while these compounds may have therapeutic applications, their environmental toxicity must be carefully evaluated .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Bromine at position 1, chlorine at position 4 | Different reactivity due to substitution pattern |
| 1-Bromo-3-methoxy-4-chlorobenzene | Bromine at position 1, chlorine at position 4 | Different methoxy placement influences properties |
| 1-Bromo-2-(bromomethyl)-3,5-dimethoxybenzene | Two bromine substituents | Increased reactivity due to multiple halogen atoms |
This table illustrates how the unique arrangement of substituents in this compound influences its chemical reactivity compared to similar compounds.
Q & A
Q. What are the established synthetic routes for 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene, and how can reaction efficiency be optimized?
- Methodological Answer : A typical synthesis involves sequential functionalization of a benzene ring. Begin with ethoxylation at the 4- and 5-positions using ethyl bromide under alkaline conditions (e.g., NaH in DMF). Subsequent chloromethylation at the 2-position can be achieved via the Blanc chloromethylation reaction (ZnCl₂/HCl/paraformaldehyde). Bromination at the 1-position is best performed using Br₂ in a halogenated solvent (e.g., CCl₄) with FeBr₃ as a catalyst. Optimize yields by controlling temperature (0–5°C for bromination) and stoichiometry . Key Validation : Monitor intermediates via TLC and confirm final product purity using GC-MS (>95% purity threshold) .
Q. How should researchers characterize this compound spectroscopically to confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the ethoxy groups (δ ~1.3–1.5 ppm for CH₃; δ ~3.8–4.2 ppm for OCH₂) and chloromethyl protons (δ ~4.5–4.8 ppm). Aromatic protons appear as a singlet due to symmetry (δ ~6.8–7.2 ppm) .
- Mass Spectrometry : Expect a molecular ion peak at m/z 292 (M⁺) with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze its crystal lattice parameters (e.g., space group, bond angles) .
Advanced Research Questions
Q. How do steric and electronic effects of the ethoxy and chloromethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The 4,5-diethoxy groups provide electron-donating effects, activating the ring for electrophilic substitution but creating steric hindrance. The chloromethyl group at position 2 acts as a directing group, favoring nucleophilic attack at the para position. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ as a catalyst with aryl boronic acids under inert conditions (N₂ atmosphere). Steric hindrance from ethoxy groups may necessitate longer reaction times (24–48 hrs) . Data Contradiction : Some studies report competing side reactions (e.g., dechlorination). Mitigate this by using milder bases (K₂CO₃ instead of NaOH) and low temperatures (50°C) .
Q. What strategies are effective for mitigating competing side reactions during functionalization of the chloromethyl group?
- Methodological Answer :
- Protecting Groups : Temporarily protect the chloromethyl group with a silyl ether (e.g., TMSCl) before introducing electrophiles to the ring .
- Selective Catalysis : Use Cu(I) catalysts for Ullmann-type couplings to avoid C-Cl bond cleavage. For SN2 reactions, employ polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts (e.g., TBAB) .
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor primary pathways over elimination or rearrangement .
Q. How can researchers resolve contradictions in reported bromination conditions for similar aryl systems?
- Methodological Answer : Conflicting data on bromination efficiency (e.g., FeBr₃ vs. AlBr₃ catalysts) may arise from solvent polarity or substrate electronic effects. For electron-rich systems like 4,5-diethoxybenzene derivatives, FeBr₃ in CH₂Cl₂ provides superior regioselectivity. Validate via comparative trials with internal standards and HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
